Julolidine

Catalog No.
S1896556
CAS No.
479-59-4
M.F
C12H15N
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Julolidine

CAS Number

479-59-4

Product Name

Julolidine

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H2

InChI Key

DZFWNZJKBJOGFQ-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC=C2)CCCN3C1

Canonical SMILES

C1CC2=C3C(=CC=C2)CCCN3C1

Sensing and Diagnosis

Fluorescent Dye Development

Photoconductive Materials

Fluorescence Imaging of RNA in Live Cells

Chemiluminescence Substances

Chromogenic Substrates in Analytical Redox Reactions

Dye Intermediates

Potential Antidepressants and Tranquilizers

Nonlinear Optical Materials

Julolidine is a heterocyclic aromatic organic compound with the molecular formula C₁₂H₁₅N. It features a unique structure characterized by a quinolizidine ring fused with a phenyl group, making it an interesting subject in organic chemistry. First synthesized by G. Pinkus in 1892, julolidine has attracted attention due to its diverse chemical properties and potential applications in various fields, including materials science and medicinal chemistry .

The specific mechanism of action of julolidine is not fully elucidated. However, research suggests it may interact with neurotransmitter receptors in the brain, potentially explaining its potential as an antidepressant or tranquilizer []. Further studies are needed to understand its precise biological effects.

Due to its electron-rich nature. Key reactions include:

  • Electrophilic Aromatic Substitution: The nitrogen atom in julolidine can donate electron density to the aromatic system, facilitating electrophilic attack.
  • Condensation Reactions: Julolidine can undergo aldol condensation and cross-coupling reactions, which are useful for synthesizing more complex molecules .
  • Formation of Complexes: It can form stable complexes with Lewis acids, enhancing its utility in sensing applications .

Research indicates that julolidine and its derivatives exhibit various biological activities:

  • Antidepressant and Tranquilizer Potential: Some studies suggest that julolidine derivatives may act as potential antidepressants and tranquilizers, although extensive clinical testing is required .
  • Fluorescent Probes: Julolidine-based compounds have been developed as fluorescent probes for detecting metal ions and other analytes, showcasing their utility in bioimaging and environmental monitoring .

Several methods have been developed for synthesizing julolidine:

  • Traditional Synthesis: The original synthesis involved cyclization of 2-aminobenzylamine with formaldehyde .
  • One-Pot Tandem Reactions: Recent advancements include the multicomponent double Povarov reaction, which allows for more efficient synthesis in a single step .
  • Microwave-Assisted Synthesis: This method improves reaction times and yields for julolidine derivatives, making it a valuable technique in modern organic synthesis .

Julolidine has diverse applications across various fields:

  • Photoconductive Materials: Its ability to conduct electricity makes it suitable for use in photoconductive devices.
  • Chemiluminescence Substances: Julolidine derivatives are explored as chemiluminescent agents in analytical chemistry.
  • Dyes and Pigments: It serves as an intermediate in dye synthesis, particularly for photostable colorants used in photography .
  • Sensing

Studies have demonstrated that julolidine interacts effectively with various analytes:

  • Metal Ion Detection: Julolidine derivatives have been designed as chemosensors for detecting ions such as zinc and copper, showing significant fluorescence changes upon binding .
  • Proton Transfer Complexes: Research indicates that julolidine can form hydrogen-bonded complexes with acids, enhancing its sensing capabilities .

Julolidine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructural FeaturesUnique Properties
QuinolineHeterocyclic aromatic compoundKnown for its use in pharmaceuticals and dyes.
IsoquinolineSimilar ring structureExhibits distinct biological activities.
TetrahydroquinolineSaturated version of quinolineDisplays different reactivity patterns.
1-AminoindoleIndole derivativeKnown for its role in biological systems.

Julolidine stands out due to its unique combination of a quinolizidine structure fused with an aromatic ring, providing distinctive electronic properties that enhance its reactivity and applicability compared to these similar compounds.

XLogP3

2.8

Melting Point

40.0 °C

UNII

8ERL3KJ6GQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

479-59-4

Wikipedia

Julolidine

General Manufacturing Information

1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

Explore Compound Types